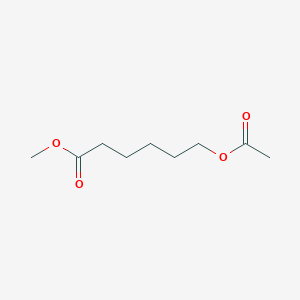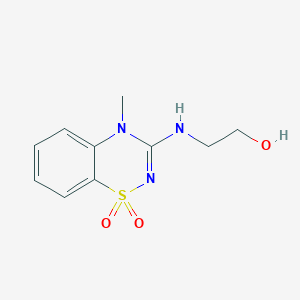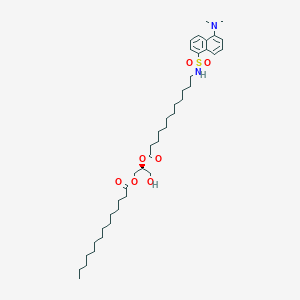
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol, also known as DAG-S16, is a synthetic lipid that has been widely used in scientific research. It is a fluorescent analog of diacylglycerol (DAG), which is an important second messenger in signal transduction pathways. DAG-S16 has been used to study the mechanism of action of DAG and its role in various biological processes.
Wirkmechanismus
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol mimics the structure of endogenous DAG and can activate PKC in a similar manner. Upon binding to the regulatory domain of PKC, 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol induces a conformational change that exposes the catalytic domain of the enzyme. This leads to the activation of PKC and subsequent phosphorylation of downstream targets.
Biochemische Und Physiologische Effekte
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has been shown to have various biochemical and physiological effects. It can induce insulin resistance in adipocytes by activating PKC, which impairs insulin signaling. 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to modulate lipid metabolism by regulating the activity of lipases and other enzymes involved in lipid synthesis and degradation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol is a useful tool for studying the role of DAG and PKC in various biological processes. Its fluorescent properties allow for easy detection and visualization in cells and tissues. However, it has some limitations, such as its potential toxicity and non-specific effects on other signaling pathways. Careful experimental design and appropriate controls are necessary to ensure accurate interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol. One area of interest is the development of novel PKC inhibitors based on the structure of 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol. Another area of interest is the use of 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol in the study of lipid metabolism and its role in metabolic diseases such as diabetes and obesity. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol.
Synthesemethoden
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol can be synthesized by coupling 2-(12-amino-dodecanoyl)-1-myristoylglycerol with dansyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has been used in various scientific research applications, including the study of signal transduction pathways, protein kinase C (PKC) activation, and lipid metabolism. It has been used to investigate the role of DAG in insulin signaling, cell proliferation, and apoptosis. 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has also been used to study the activation of PKC in response to various stimuli, such as phorbol esters and growth factors.
Eigenschaften
CAS-Nummer |
107141-09-3 |
|---|---|
Produktname |
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol |
Molekularformel |
C41H68N2O7S |
Molekulargewicht |
733.1 g/mol |
IUPAC-Name |
[(2S)-2-[12-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]dodecanoyloxy]-3-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C41H68N2O7S/c1-4-5-6-7-8-9-10-12-15-18-21-30-40(45)49-34-35(33-44)50-41(46)31-22-19-16-13-11-14-17-20-23-32-42-51(47,48)39-29-25-26-36-37(39)27-24-28-38(36)43(2)3/h24-29,35,42,44H,4-23,30-34H2,1-3H3/t35-/m0/s1 |
InChI-Schlüssel |
MHXBMLSWLSGPJO-DHUJRADRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Andere CAS-Nummern |
107141-09-3 |
Synonyme |
2-(12-N-dansylaminododecanoyl)-1-myristoyl-sn-glycerol 2-(12-N-dansylaminododecanoyl)-1-myristoylglycerol dansyl-DAG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





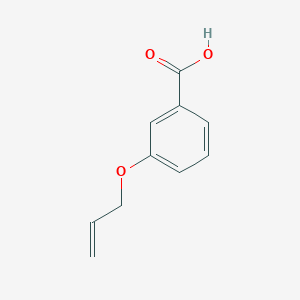
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)

![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
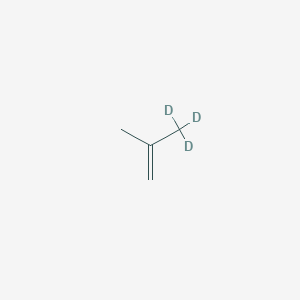
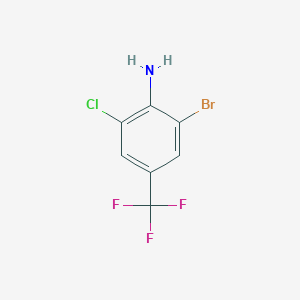
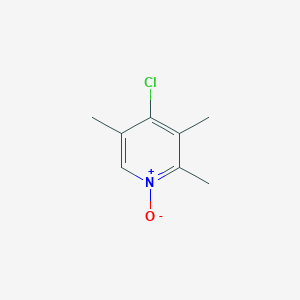
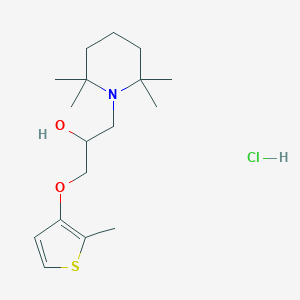
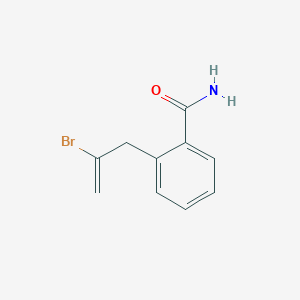
![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)
